5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol
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Overview
Description
5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by their benzopyran framework with additional fused rings, which often impart unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and the ability to combine complex structures from simple substrates in a one-pot reaction . A common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The absence of metal catalysts and the straightforward workup procedure make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,11-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol
- 5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol
Uniqueness
5,11-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-8-ol is unique due to its specific methoxy groups and the overall structure, which may impart distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
946534-25-4 |
---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5,15-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-ol |
InChI |
InChI=1S/C19H18O5/c1-21-11-4-6-15-16(9-11)23-8-7-14-13-5-3-12(22-2)10-17(13)24-19(20)18(14)15/h3-6,9-10,19-20H,7-8H2,1-2H3 |
InChI Key |
RGMBXBOLYQCIFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(O2)O)C4=C(C=C(C=C4)OC)OCC3 |
Origin of Product |
United States |
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